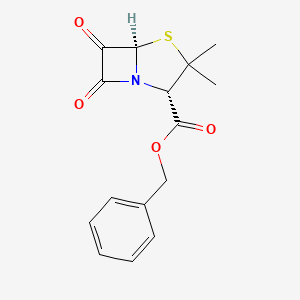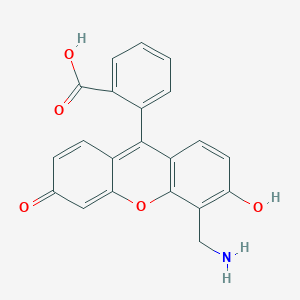![molecular formula C28H35N3O7 B1252807 (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B1252807.png)
(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone is a macrolide antibiotic that belongs to the streptogramin A group of antibiotics. It is one of the two main components of pristinamycin, the other being pristinamycin IA. This compound was first isolated from the bacterium Streptomyces virginiae and has since been found in other microorganisms. It is known for its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of pristinamycin IIA involves several steps, starting with the fermentation of Streptomyces virginiae. The fermentation broth is then acidified, followed by solid-liquid separation to obtain the filtrate. The filtrate is decolorized using a macroporous resin, enriched with a macroporous adsorbent resin, and then analyzed. The analytical solution is further decolorized using activated carbon, concentrated, extracted, and subjected to alkali washing. Finally, the solution is crystallized to obtain a rough pristinamycin product, which is then recrystallized to obtain fine pristinamycin powder .
Industrial Production Methods: The industrial production of pristinamycin IIA follows a similar process but on a larger scale. The key steps include fermentation, separation, decolorization, enrichment, and crystallization. The process is designed to be efficient, cost-effective, and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives with different pharmacological profiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various derivatives of pristinamycin IIA, which may have enhanced or altered antibacterial activity .
Applications De Recherche Scientifique
(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their synthesis.
Biology: Researchers study its interactions with bacterial ribosomes to understand its mechanism of action.
Medicine: this compound is used in the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mécanisme D'action
(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone exerts its antibacterial effects by binding to the bacterial 50S ribosomal subunit. This binding inhibits the elongation process of protein synthesis, thereby preventing the bacteria from producing essential proteins. The inhibition of protein synthesis leads to the bacteriostatic activity of pristinamycin IIA. When combined with pristinamycin IA, the two components act synergistically to exhibit potent bactericidal activity .
Comparaison Avec Des Composés Similaires
Pristinamycin IA: A depsipeptide that works synergistically with pristinamycin IIA.
Virginiamycin M1: Another streptogramin antibiotic with a similar mechanism of action.
Mikamycin A: Another name for pristinamycin IIA, highlighting its structural similarities.
Uniqueness: (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone is unique due to its combination with pristinamycin IA, which results in a synergistic effect that significantly enhances its antibacterial activity. This combination makes pristinamycin a potent antibiotic against a wide range of Gram-positive bacteria, including those resistant to other antibiotics .
Propriétés
Formule moléculaire |
C28H35N3O7 |
|---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+ |
Clé InChI |
DAIKHDNSXMZDCU-UDOJNPIRSA-N |
SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
SMILES isomérique |
CC1/C=C/C(=O)NC/C=C/C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)/C |
SMILES canonique |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Synonymes |
Ostreogrycin G Pristinamycin IIA Pristinamycin IIB Staphylomycin M Staphylomycin M1 Streptogramin A Virginiamycin Factor M1 Virginiamycin IIB Virginiamycin M1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


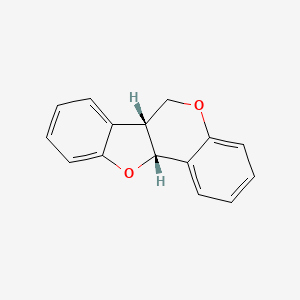
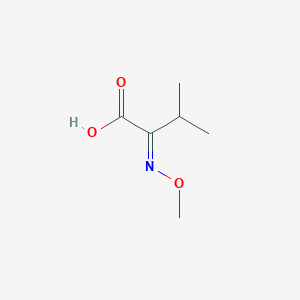

![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)

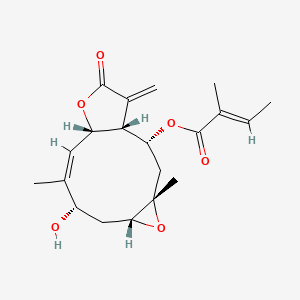
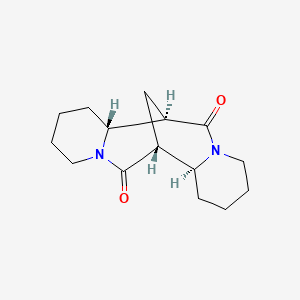
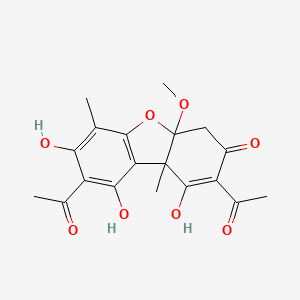
![(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1252738.png)

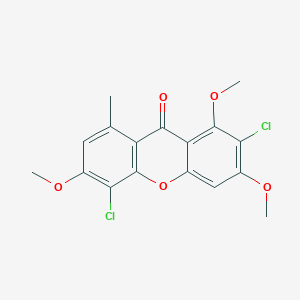
![2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1252743.png)
